Endo-bicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
Endo-bicyclo[331]nonane-3-carboxylic acid is a bicyclic compound with the molecular formula C10H16O2 It is characterized by its unique bicyclo[331]nonane framework, which consists of two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another method includes the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid . The reaction conditions typically involve acidic media and may require specific catalysts to facilitate the rearrangement.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in palladium-catalyzed amination reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for amination reactions and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed amination reactions can yield aminoquinoline derivatives, which exhibit interesting pharmacological properties .
Scientific Research Applications
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications. It is used in asymmetric catalysis, where its unique structure allows for the selective formation of chiral products . Additionally, it has potential applications in the development of anticancer agents, as derivatives of bicyclo[3.3.1]nonane have shown promising anticancer activities . The compound is also utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers, which have various applications in chemistry and materials science .
Mechanism of Action
The mechanism of action of endo-bicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may interact with cellular proteins and enzymes involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclo[3.3.1]nonane framework but differ in their substituents and functional groups. The unique structural features of this compound, such as its carboxylic acid group, contribute to its distinct chemical properties and reactivity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and applications in asymmetric catalysis, anticancer research, and materials science make it a valuable compound for further study and development.
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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